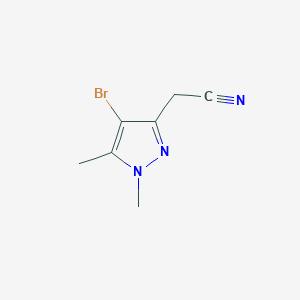
2-(4-Bromo-1,5-dimethyl-1H-pyrazol-3-YL)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Bromo-1,5-dimethyl-1H-pyrazol-3-YL)acetonitrile is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a bromo group at position 4 and two methyl groups at positions 1 and 5 on the pyrazole ring, along with an acetonitrile group at position 3.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-1,5-dimethyl-1H-pyrazol-3-YL)acetonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromo-3,5-dimethyl-1H-pyrazole with acetonitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and safety considerations. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and yield of the synthesis.
化学反応の分析
Types of Reactions
2-(4-Bromo-1,5-dimethyl-1H-pyrazol-3-YL)acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction Reactions: The nitrile group can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Typically involve reagents such as sodium azide, potassium thiolate, or sodium alkoxide under mild to moderate conditions.
Oxidation Reactions: Common oxidizing agents include potassium permanganate, hydrogen peroxide, or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazoles depending on the nucleophile used.
Oxidation Reactions: Products include oxides or other oxidized derivatives.
Reduction Reactions: Products include amines or other reduced derivatives.
科学的研究の応用
2-(4-Bromo-1,5-dimethyl-1H-pyrazol-3-YL)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-(4-Bromo-1,5-dimethyl-1H-pyrazol-3-YL)acetonitrile depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of the bromo and nitrile groups can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary and are often the subject of ongoing research.
類似化合物との比較
Similar Compounds
- 4-Bromo-1,3-dimethyl-1H-pyrazole
- Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate
- (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile
Uniqueness
2-(4-Bromo-1,5-dimethyl-1H-pyrazol-3-YL)acetonitrile is unique due to the specific positioning of the bromo and nitrile groups, which can significantly influence its reactivity and biological activity
特性
分子式 |
C7H8BrN3 |
|---|---|
分子量 |
214.06 g/mol |
IUPAC名 |
2-(4-bromo-1,5-dimethylpyrazol-3-yl)acetonitrile |
InChI |
InChI=1S/C7H8BrN3/c1-5-7(8)6(3-4-9)10-11(5)2/h3H2,1-2H3 |
InChIキー |
XNBPPBNACMGAPD-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NN1C)CC#N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


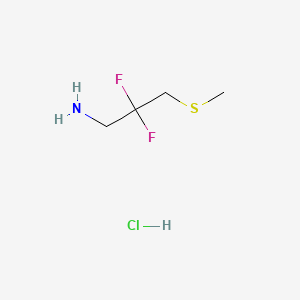
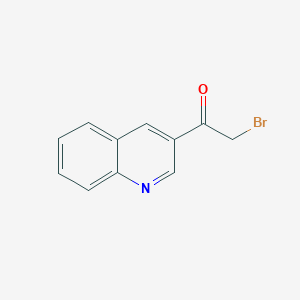
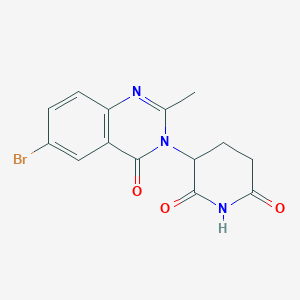
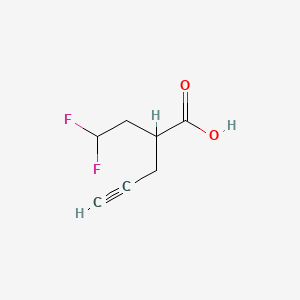
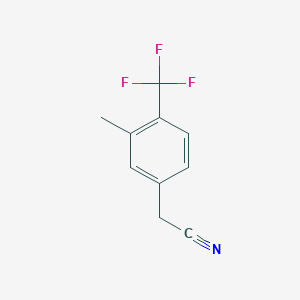
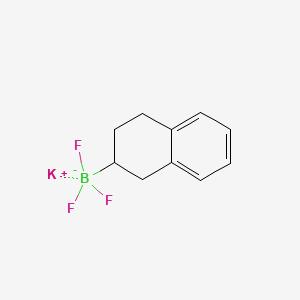
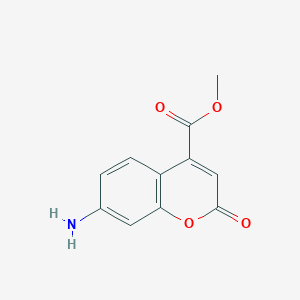
![4-Fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B13456018.png)
![Ethyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylate](/img/structure/B13456019.png)
![1-[3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B13456028.png)
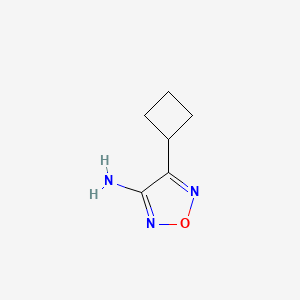
![2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B13456052.png)

![1-Methyl-3-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13456055.png)
